molecular formula C18H25N3O B6085009 [1-(1H-imidazol-4-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol

[1-(1H-imidazol-4-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol

Número de catálogo B6085009
Peso molecular: 299.4 g/mol
Clave InChI: FXPUXOKQFBNBQX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[1-(1H-imidazol-4-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol, also known as Ro 15-4513, is a chemical compound that has been widely used in scientific research for its unique properties and applications.

Mecanismo De Acción

[1-(1H-imidazol-4-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol 15-4513 binds selectively to the benzodiazepine site on the GABA-A receptor, which is a subtype of the GABA receptor. This binding results in the inhibition of the effects of benzodiazepines, which are allosteric modulators of the GABA-A receptor. [1-(1H-imidazol-4-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol 15-4513 has been shown to block the effects of benzodiazepines on the GABA-A receptor, resulting in the reversal of their sedative and anxiolytic effects.
Biochemical and Physiological Effects:
[1-(1H-imidazol-4-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol 15-4513 has been shown to have a number of biochemical and physiological effects, including the inhibition of the effects of benzodiazepines on the GABA-A receptor, the reversal of benzodiazepine-induced sedation and anxiolysis, and the induction of convulsions in some animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using [1-(1H-imidazol-4-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol 15-4513 in lab experiments is its ability to selectively block the effects of benzodiazepines on the GABA-A receptor. This allows researchers to study the role of the benzodiazepine site in the effects of alcohol and other drugs on the GABA-A receptor. However, one limitation of using [1-(1H-imidazol-4-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol 15-4513 is its potential to induce convulsions in some animal models, which may limit its use in certain experiments.

Direcciones Futuras

There are several future directions for the use of [1-(1H-imidazol-4-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol 15-4513 in scientific research. One potential direction is the study of the role of the benzodiazepine site in the effects of other drugs on the GABA-A receptor, such as opioids and cannabinoids. Another potential direction is the development of new compounds that selectively bind to the benzodiazepine site on the GABA-A receptor, which could have therapeutic applications in the treatment of anxiety and other disorders. Additionally, further research is needed to understand the mechanisms underlying the convulsant effects of [1-(1H-imidazol-4-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol 15-4513 and to develop strategies to mitigate these effects.

Métodos De Síntesis

The synthesis of [1-(1H-imidazol-4-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol 15-4513 involves the reaction of 4-(chloromethyl)imidazole with 1-(3-hydroxyphenyl)-3-(2-phenylethyl)piperidine in the presence of sodium hydride. The resulting product is then reduced with lithium aluminum hydride to yield [1-(1H-imidazol-4-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol 15-4513.

Aplicaciones Científicas De Investigación

[1-(1H-imidazol-4-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol 15-4513 has been used extensively in scientific research for its ability to selectively bind to the benzodiazepine site on the GABA-A receptor. This binding results in the inhibition of the effects of benzodiazepines, which are commonly used as sedatives and anxiolytics. [1-(1H-imidazol-4-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol 15-4513 has been used to study the role of the benzodiazepine site in the effects of alcohol and other drugs on the GABA-A receptor.

Propiedades

IUPAC Name

[1-(1H-imidazol-5-ylmethyl)-3-(2-phenylethyl)piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c22-14-18(9-7-16-5-2-1-3-6-16)8-4-10-21(13-18)12-17-11-19-15-20-17/h1-3,5-6,11,15,22H,4,7-10,12-14H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPUXOKQFBNBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CN=CN2)(CCC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(1H-imidazol-5-ylmethyl)-3-(2-phenylethyl)piperidin-3-yl]methanol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.